3-(4-tert-butylbenzyl)-4(3H)-quinazolinone 3-(4-tert-butylbenzyl)-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 439135-85-0
VCID: VC10648076
InChI: InChI=1S/C19H20N2O/c1-19(2,3)15-10-8-14(9-11-15)12-21-13-20-17-7-5-4-6-16(17)18(21)22/h4-11,13H,12H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O
Molecular Formula: C19H20N2O
Molecular Weight: 292.4 g/mol

3-(4-tert-butylbenzyl)-4(3H)-quinazolinone

CAS No.: 439135-85-0

Cat. No.: VC10648076

Molecular Formula: C19H20N2O

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-tert-butylbenzyl)-4(3H)-quinazolinone - 439135-85-0

Specification

CAS No. 439135-85-0
Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
IUPAC Name 3-[(4-tert-butylphenyl)methyl]quinazolin-4-one
Standard InChI InChI=1S/C19H20N2O/c1-19(2,3)15-10-8-14(9-11-15)12-21-13-20-17-7-5-4-6-16(17)18(21)22/h4-11,13H,12H2,1-3H3
Standard InChI Key VPTPTTWEFICMCZ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Tautomerism

The core structure of 3-(4-tert-butylbenzyl)-4(3H)-quinazolinone consists of a benzene ring fused to a pyrimidin-4(3H)-one moiety, with a 4-tert-butylbenzyl group attached to the N3 position . The quinazolinone system exhibits lactam–lactim tautomerism, a critical feature influencing its reactivity (Scheme 1). In the lactam form, the carbonyl group at C4 stabilizes the structure through resonance, while the lactim form enables nucleophilic attacks at the electrophilic C2 position . The tert-butyl substituent introduces steric bulk and lipophilicity, potentially enhancing membrane permeability in biological systems .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H20N2O\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}
Molecular Weight292.4 g/mol
Tautomeric FormsLactam (dominant), Lactim
SolubilityLow aqueous solubility
StabilityStable under mild acidic/basic conditions

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of analogous quinazolinones reveals characteristic absorptions at 1680–1700 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (N-H stretch) . Nuclear magnetic resonance (NMR) data for the tert-butyl group typically shows a singlet at δ 1.25–1.35 ppm (1H^1\text{H}) and δ 30–35 ppm (13C^{13}\text{C}) .

Synthetic Methodologies

Traditional Approaches: Niementowski Synthesis

Biological Activities and Structure-Activity Relationships

Anticancer Prospects

Molecular docking studies of cationic quinazolinone-fullerene hybrids show nanomolar binding affinities to 6-oxopurine phosphoribosyl transferase, a cancer target . The tert-butyl moiety’s hydrophobicity could enhance interactions with enzyme pockets, a hypothesis supported by QSAR models indicating a positive correlation between logP values and cytotoxic IC50_{50} values .

Computational Insights and Mechanistic Studies

Density functional theory (DFT) calculations on similar compounds reveal that the tert-butyl group induces a 15° twist in the benzyl substituent, reducing steric clash with protein kinase ATP-binding sites . Molecular dynamics simulations suggest that this conformational flexibility enables adaptive binding to mutable bacterial targets, potentially circumventing resistance mechanisms .

Applications and Future Directions

Pharmaceutical Development

The compound’s balanced lipophilicity (clogP ≈ 3.5) positions it as a lead candidate for blood-brain barrier penetration in CNS therapies. Preclinical studies should evaluate its efficacy in models of glioblastoma and neuroinflammation, leveraging quinazolinones’ established anti-inflammatory properties .

Material Science Applications

Quinazolinone-metal complexes exhibit luminescent properties. Functionalization with tert-butyl groups could stabilize such complexes for use in organic light-emitting diodes (OLEDs), though this remains unexplored .

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